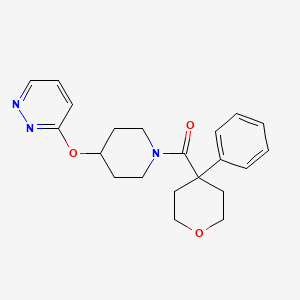

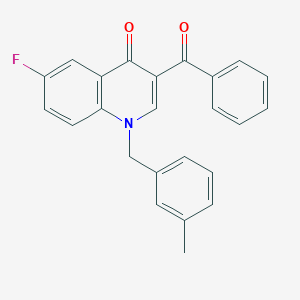

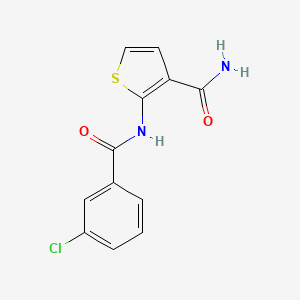

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl compounds are aromatic compounds that contain a phenyl group, which is a six-membered aromatic ring, minus a hydrogen, thus forming a reactive site. The presence of the phenyl group is a significant contributor to the physical and chemical properties of these compounds .

Synthesis Analysis

The synthesis of phenyl compounds can often involve reactions such as the Dow process, air oxidation of cumene, and the pyrolysis of the sodium salt of benzene sulfonic acid . These processes can yield phenols, which are a type of phenyl compound .Molecular Structure Analysis

The molecular structure of phenyl compounds is characterized by the presence of a phenyl group. This group can participate in various chemical reactions and can significantly influence the properties of the compound .Chemical Reactions Analysis

Phenyl compounds can undergo a variety of chemical reactions. For example, they can react with formaldehyde and 2,4-pentanedione to yield the corresponding dihydropyran . They can also undergo Mukaiyama aldol reactions with aldehydes in water .Physical And Chemical Properties Analysis

The physical and chemical properties of phenyl compounds can be influenced by the presence of the phenyl group and any additional functional groups. For example, 1-Phenyl-1-trimethylsiloxyethylene, a phenyl compound, is a liquid at room temperature, has a density of 0.938 g/mL at 25 °C, and a boiling point of 88-89 °C/11 mmHg .科学的研究の応用

Synthesis and Antimicrobial Evaluation

A series of novel pyrazolopyrimidines with phenylsulfonyl groups has been synthesized. These compounds have shown significant antimicrobial activities, with some derivatives exceeding the activity of reference drugs. This research highlights the potential of phenylsulfonyl-incorporated pyrazoles in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Bioactivity and Anti-inflammatory Potential

Research on 1H-pyrazole derivatives containing an aryl sulfonate moiety has been conducted, leading to the discovery of compounds with potent anti-inflammatory activity. Additionally, these compounds were active against both Gram-positive and Gram-negative bacterial and fungal strains, showcasing their broad-spectrum bioactivity (Kendre, Landge, Jadhav, & Bhusare, 2013).

Synthesis Strategies

Efficient strategies for synthesizing dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone have been developed. These methods offer new pathways for creating phenylsulfonyl-containing pyrazole compounds, which can serve as intermediates for further chemical modifications (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).

Drug Efficacy and Molecular Docking

The synthesis and biological evaluation of novel pyrazoles, including their potential in drug discovery, have been explored. Molecular docking studies and in vitro tests have confirmed some of these compounds as promising candidates for anti-inflammatory and anticancer drugs, demonstrating the versatility of pyrazole derivatives in medicinal chemistry (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antioxidant Properties

Dendritic antioxidants based on the pyrazole core have been investigated for their ability to scavenge radicals and protect DNA. This study underscores the potential of pyrazole derivatives in developing antioxidant agents for therapeutic applications (Li & Liu, 2012).

特性

IUPAC Name |

1-(benzenesulfonyl)-5-(1-phenoxyethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-14(22-15-8-4-2-5-9-15)17-12-13-18-19(17)23(20,21)16-10-6-3-7-11-16/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAKUPWZFHYHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1S(=O)(=O)C2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

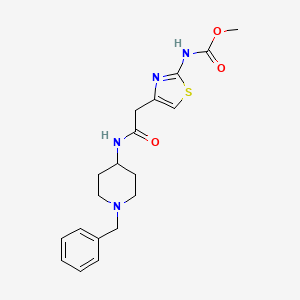

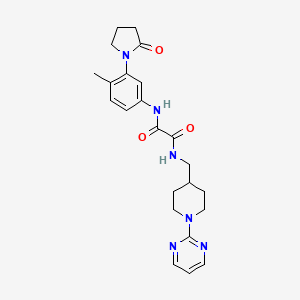

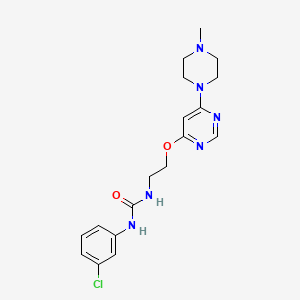

![N-(3,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997121.png)

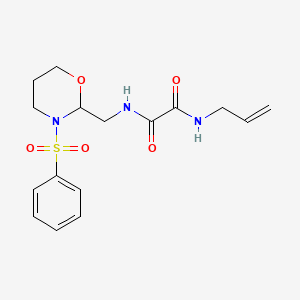

![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

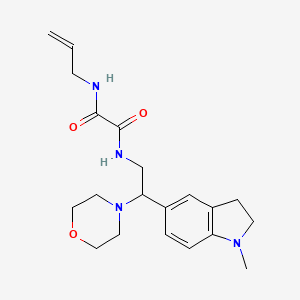

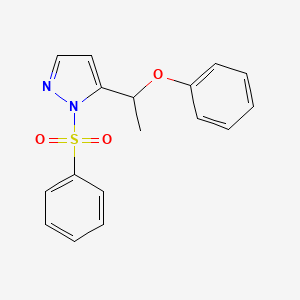

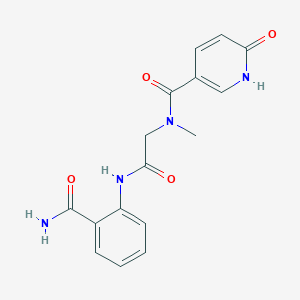

![9-(4-ethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997125.png)